molecular formula C13H21NO4 B8396008 6-(Tert-butoxycarbonylamino)norbornane-2-carboxylic acid

6-(Tert-butoxycarbonylamino)norbornane-2-carboxylic acid

Cat. No. B8396008
M. Wt: 255.31 g/mol
InChI Key: MGNFVKFCNXYOMU-UHFFFAOYSA-N
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Patent
US09345708B2

Procedure details

A solution of 6-(tert-butoxycarbonylamino)norbornane-2-carboxylic acid, 72g, in dichloromethane (5 mL) was treated with trifluoroacetic acid (5 mL) for 1 hour at room temperature. The solvent was evaporated under reduced pressure and the resulting product was dissolved in 2 mL TFA and added to a stirring 1N HCl in Et2O solution. After stirring the mixture for 0.5 hour, the resulting precipitate was filtered and washed with dry Et2O to give 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
72g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH:9]1[CH:14]2[CH2:15][CH:11]([CH2:12][CH:13]2[C:16]([OH:18])=[O:17])[CH2:10]1)=O)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[NH2:8][CH:9]1[CH:14]2[CH2:15][CH:11]([CH2:12][CH:13]2[C:16]([OH:18])=[O:17])[CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CC2CC(C1C2)C(=O)O
Name
72g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring the mixture for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting product was dissolved in 2 mL TFA
ADDITION
Type
ADDITION
Details
added to a stirring 1N HCl in Et2O solution
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
WASH
Type
WASH
Details
washed with dry Et2O

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
NC1CC2CC(C1C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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